molecular formula C10H12N2O B3038636 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 878155-22-7

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3038636
CAS RN: 878155-22-7
M. Wt: 176.21 g/mol
InChI Key: SCFYXRWBZVOLCS-UHFFFAOYSA-N
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Description

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (8-A-M-3,4-DHI) is an organic compound that belongs to the isoquinoline family. It is a heterocyclic compound, which is composed of a benzene ring fused to an isoquinoline ring. 8-A-M-3,4-DHI is a relatively new compound that has recently been studied for its potential applications in a variety of scientific fields.

Scientific Research Applications

Pharmacological and Biological Activities

8-Aminoquinoline compounds, including structures similar to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, have been extensively studied for their pharmacological and biological activities. These compounds exhibit a wide range of activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of 8-hydroxyquinoline (8-HQ) derivatives, which are structurally related, have attracted significant attention for their potential in developing potent lead compounds with good efficacy and low toxicity for various diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).

Role in Anticancer Research

The tetrahydroisoquinoline scaffold, found in compounds similar to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, has been investigated for its potential in anticancer drug discovery. The FDA approval of trabectedin, which contains a tetrahydroisoquinoline structure, for the treatment of soft tissue sarcomas highlights the significance of this class of compounds in anticancer research (Singh & Shah, 2017).

Development of Fluorescent Probes

8-Amidoquinoline derivatives, structurally related to 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, have shown promise as fluorescent probes for zinc ion determination. These derivatives improve water solubility and cell membrane permeability, making them suitable for environmental and biological applications. The ability to detect Zn2+ ions with high selectivity and sensitivity is particularly relevant for biological studies (Mohamad et al., 2021).

properties

IUPAC Name

8-amino-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-4H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFYXRWBZVOLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Synthesis routes and methods I

Procedure details

A solution of 8-amino-2-methylisoquinolin-1(2H)-one (Compound 131A, 100 mg, 0.54 mmol) in acetic acid (10 mL) was hydrogenated over PtO2 (24 mg) at room temperature for 16 h. TLC (5% MeOH in CH2Cl2) showed the reaction was complete. The catalyst was filtered off through Celite and the filtrate was evaporated to dryness to give a residue, which was dissolved in EtOAc (20 mL), washed with aq. sat. NaHCO3 (20 mL), water (10 mL), dried and evaporated, residue was purified by column chromatography on silica gel (5% MeOH in CH2Cl2) to give the desired product (25 mg, 25%). 1H NMR (CDCl3, 300 MHz): δ=2.96 (t, J=6.6 Hz, 2 H), 2.98 (s, 3 H), 3.55 (t, J=6.9 Hz, 2 H), 6.18 (br, 2 H), 6.45 (d, J=6.9 Hz, 1 H), 6.58 (d, J=7.5 Hz, 1 H), 7.15 (t, J=7.5 Hz, 1 H).
Name
8-amino-2-methylisoquinolin-1(2H)-one
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Compound 131A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
25%

Synthesis routes and methods II

Procedure details

A mixture of 1-tent-butoxy-N,N,N′,N′-tetramethylmethanediamine (300 mL, 1452.80 mmol) and 2-methyl-6-nitrobenzonitrile (75 g, 462.55 mmol) was heated at 100° C. for 4 hours. The mixture was evaporated and the residue stirred vigorously in isohexane (1500 mL) for 2 hours. The mixture was filtered and the residue washed with isohexane (2×500 mL) and then air-dried to afford (E)-2-(2-(dimethylamino)vinyl)-6-nitrobenzonitrile (96 g, 95% yield); 1H NMR spectrum (300 MHz, CDCl3): δ 2.98 (6H, s), 5.52 (1H, d), 7.11 (1H, d), 7.40 (1H, t), 7.60-7.70 (2H, m); Mass spectrum: m/z (ESI+) (M+H)+=218.50. b) Methylamine hydrochloride (131 g, 1933.49 mmol) was added to a suspension of (E)-2-(2-(dimethylamino)vinyl)-6-nitrobenzonitrile (84 g, 386.70 mmol) in MeOH (840 mL) and water (840 mL). The mixture was heated at 50° C. for 17 hours and then allowed to cool to room temperature. The mixture was poured into water (1000 mL), stirred for 30 minutes and then filtered. The solid was air-dried to afford (E)-2-(2-(methylamino)vinyl)-6-nitrobenzonitrile (71.1 g, 90% yield) which was used in the next step without further purification; 1H NMR spectrum (300 MHz, DMSO): δ 2.74 (3H, d), 5.41 (1H, d), 6.93-7.03 (1H, m), 7.50-7.70 (3H, m), 7.96-8.01 (1H, m). c) Sulfuric acid (26.2 ml, 492.13 mmol) was added in one portion to a stirred solution of (E)-2-(2-(methylamino)vinyl)-6-nitrobenzonitrile (50 g, 246.07 mmol) and sodium triacetoxyborohydride (78 g, 369.10 mmol) in DME (1000 mL) cooled to −10° C. The mixture was stirred at −10° C. for 10 minutes and then allowed to warm to room temperature and stirred for a further 20 minutes. The mixture was poured into water (1000 mL), basified to ˜pH 10 with a 2N solution of NaOH and then extracted with EtOAc (3×750 mL). The combined organics were dried over MgSO4 and then evaporated to afford 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-imine (45.5 g) which was used in the next stage without further purification. d) The following step was carried out in 9 separate batches. 2-Methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-imine (5 g, 24.36 mmol) and Montmorillonite K10 clay (2.5 g) were suspended in a mixture of water (20 mL) and acetonitrile (30 mL). The mixture was heated at 150° C. for 90 minutes in a microwave reactor and then allowed to cool to room temperature. The separate batches were combined and the mixture was then filtered and evaporated. The residue was purified by chromatography on silica, eluting with a gradient of 0-100% EtOAc in isohexane. Fractions containing product were combined and evaporated to afford 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one (23.00 g, 51% yield); 1H NMR spectrum (300 MHz, DMSO): δ 3.00-3.08 (5H, m), 3.60 (2H, t), 7.53-7.67 (3H, m); Mass spectrum: m/z (ES+) (M+H)+=207.58. e) A mixture of 2-methyl-8-nitro-3,4-dihydroisoquinolin-1(2H)-one (23 g, 111.54 mmol) and 5% palladium on carbon (4.6 g, 1.08 mmol) in MeOH (230 mL) was stirred under an atmosphere of hydrogen at 5 atm and 25° C. for 18 hours. The mixture was filtered through Dicalite™ and the filtrate was evaporated. The residue was purified by chromatography on silica, eluting with a gradient of 0-100% EtOAc in isohexane. Fractions containing product were combined and evaporated to afford 8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one (17.33 g, 88% yield); 1H NMR spectrum (300 MHz, DMSO): δ 2.80 (2H, t), 2.96 (3H, s), 3.43 (2H, t), 6.26-6.32 (1H, m), 6.50-6.55 (1H, m), 6.84 (2H, s), 7.00-7.06 (1H, m); Mass spectrum m/z (ES+) (M+H)+=177.44.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 2
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
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Reactant of Route 5
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Reactant of Route 6
8-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

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